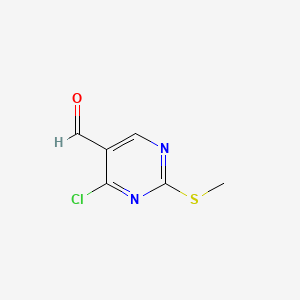

4-氯-2-(甲硫基)嘧啶-5-甲醛

描述

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 148256-82-0 . It has a molecular weight of 188.64 . The IUPAC name for this compound is 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde can be represented by the SMILES stringCSc1nccc(Cl)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methylthio group attached to it. Chemical Reactions Analysis

The compound 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde may undergo various chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .Physical and Chemical Properties Analysis

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a solid at room temperature . It has a density of 1.381 g/mL at 25 °C . The compound has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C .科学研究应用

与甘氨酸酯的相互作用:Zinchenko 等人(2018 年)研究了类似化合物 4,6-二氯嘧啶-5-甲醛与甲基和叔丁基甘氨酸酯的相互作用。他们发现了 N-(5-甲酰嘧啶-4-基)甘氨酸酯的衍生物和环化产物,如吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶。该反应对于合成潜在的生物活性化合物具有重要意义 (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

噻吩并[2,3‐d]嘧啶的合成:Clark 等人(1993 年)通过 6-(取代甲硫基)-5-嘧啶甲醛和衍生自 6-氯嘧啶-5-甲醛的中间体的分子内环化合成了几种噻吩并[2,3-d]嘧啶。这项研究展示了从简单的前体创造复杂有机化合物的潜力 (Clark, Shahhet, Korakas, & Varvounis, 1993).

缩合嗪的合成:Bakulina 等人(2014 年)研究了 4,6-二氯嘧啶-5-甲醛和 3-氨基巴豆酸甲酯之间的反应,得到吡啶并[2,3-d]嘧啶,该吡啶并[2,3-d]嘧啶与 3,3-二氨基丙烯酸乙酯反应生成吡啶并[4,5,6-de][1,6]萘啶衍生物。此类反应对于开发具有潜在应用于各个领域的新分子结构至关重要 (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

微波辅助合成吡唑并[3,4-d]嘧啶:Quiroga 等人(2008 年)描述了由 N4-取代-2,4-二氨基-6-氯-5-甲醛合成的吡唑并[3,4-d]嘧啶的微波诱导合成。这项研究展示了一种合成复杂杂环化合物的有效方法,这些化合物在药物化学中很重要 (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).

4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶的合成:Zinchenko 等人(2017 年)探索了从 4,6-二氯嘧啶-5-甲醛开始合成 4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶。该研究提供了一种合成吡啶并[2,3-d]嘧啶-4,7-二胺的途径,吡啶并[2,3-d]嘧啶-4,7-二胺是药物研究中的重要中间体 (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound include GHS05 .

作用机制

Target of Action

Similar compounds have been used in the synthesis of kinase inhibitors , suggesting potential targets could be kinases or related proteins.

Mode of Action

It’s known that many pyrimidine derivatives interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical Pathways

If the compound acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis .

属性

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNYMIKGYQYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731938 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148256-82-0 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)

![3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid](/img/structure/B597684.png)